molecular formula C13H16O5 B13981716 Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate

Cat. No.: B13981716
M. Wt: 252.26 g/mol
InChI Key: ULKRSLOYLGWRQE-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate is an organic compound with the molecular formula C13H16O5. It is a derivative of benzoic acid, characterized by the presence of an ethoxy-oxoethoxy group attached to the benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at a temperature of 65°C for 24 hours. After the reaction is complete, the product is extracted using ethyl acetate and purified through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy-oxoethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate

InChI

InChI=1S/C13H16O5/c1-4-17-11(14)8-18-12-9(2)6-5-7-10(12)13(15)16-3/h5-7H,4,8H2,1-3H3

InChI Key

ULKRSLOYLGWRQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1C(=O)OC)C

Origin of Product

United States

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